2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole
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Description
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their broad range of chemical and biological properties and are widely studied by researchers .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been recognized as key for broad-spectrum anti-infective or anti-microbial activities . PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Mechanism of Action
Target of Action
1,3,4-oxadiazoles are a class of compounds that have been studied for their potential biological activities. They have been found to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-leishmanial activities . .
Mode of Action
It is thought that these compounds may interact with various enzymes and proteins within the cell, leading to changes in cellular function
Biochemical Pathways
1,3,4-oxadiazoles may affect a variety of biochemical pathways within the cell. These could include pathways involved in cell growth, replication, and metabolism
Pharmacokinetics
The pharmacokinetic properties of 1,3,4-oxadiazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure
Result of Action
The molecular and cellular effects of 1,3,4-oxadiazoles can vary depending on the specific compound and its mode of action
Action Environment
The action, efficacy, and stability of 1,3,4-oxadiazoles can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals
Future Directions
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-13-10(14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXQVPBEWMWUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171937-83-9 |
Source
|
Record name | 2-[(4-bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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